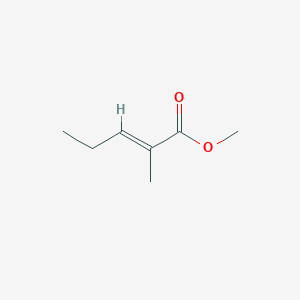

Methyl trans-2-methyl-2-pentenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRORRGMOEUTSDV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030817 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-14-2 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization Techniques and Research Applications

Advanced Vibrational Spectroscopy Studies

Vibrational spectroscopy provides profound insights into the molecular structure and interactions of chemical compounds. For molecules like Methyl trans-2-methyl-2-pentenoate, techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy are invaluable for studying its behavior at interfaces, which is critical for catalytic applications.

In situ Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Surface Adsorption Dynamics

In situ ATR-IR spectroscopy is a powerful surface-sensitive technique used to monitor solid-liquid interfaces in real-time. It allows for the investigation of adsorption and desorption dynamics of molecules onto catalyst surfaces directly from a solution. Research in this area often uses structural analogs to understand the behavior of a class of compounds. For instance, studies on trans-2-methyl-2-pentenoic acid (MPeA), a molecule closely related to this compound, provide significant insights into the adsorption dynamics of such α,β-unsaturated systems.

When a solution of the analyte flows over a thin film of a catalyst (e.g., Al₂O₃ or Pd/Al₂O₃) deposited on an internal reflection element (like ZnSe or diamond), the infrared beam penetrates a short distance into the sample. This allows for the detection of vibrational modes of the molecules adsorbed on the catalyst surface. By recording spectra over time, the kinetics and nature of the surface species can be determined. Studies have shown that both non-dissociative and dissociative adsorption can occur, with the relative amounts of different adsorbed species depending on the surface material and the concentration of the analyte in the liquid phase. nih.gov

Mechanistic Insights into Adsorption on Catalyst Surfaces (e.g., Al₂O₃ and Pd/Al₂O₃)

Mechanistic studies using in situ ATR-IR on surfaces like alumina (B75360) (Al₂O₃) and palladium supported on alumina (Pd/Al₂O₃) reveal the complex ways in which molecules like MPeA, and by extension its methyl ester, interact with the catalyst. nih.gov

On both Al₂O₃ and Pd/Al₂O₃ surfaces, several adsorbed species have been identified:

Monomer Species: Adsorbed via hydrogen bonding between the carbonyl group and surface hydroxyls.

Dimer Species: Formed through hydrogen bonding between two acid molecules, which then interact with the surface. This is characterized by a strong carbonyl (C=O) stretching vibration band around 1685 cm⁻¹.

Bridged Bidentate Species: Resulting from dissociative adsorption where the carboxylic acid proton is lost, and the two oxygen atoms of the carboxylate group coordinate with one or two surface metal atoms. This configuration is identified by the characteristic separation (ca. 150–220 cm⁻¹) between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) vibrational bands of the carboxylate group.

These species are found to be strongly adsorbed on both surfaces, indicating a robust interaction that persists even when the surface is flushed with a pure solvent. nih.gov The presence and proportion of these species provide a mechanistic foundation for understanding how the molecule orients itself on the catalyst, which is a critical factor in heterogeneous catalysis, such as in asymmetric hydrogenation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds. Different NMR techniques provide information about the carbon skeleton, the proton environments, and the spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The spectrum of this compound confirms its structure through characteristic chemical shifts and spin-spin coupling patterns. The data confirms the presence of an ethyl group, a vinylic proton, an allylic methyl group, and a methoxy (B1213986) group, all consistent with the assigned structure. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

|---|---|---|---|---|

| -CH=C- | ~6.75 | Triplet (t) | ~7.4 | 1H |

| -OCH₃ | ~3.70 | Singlet (s) | - | 3H |

| -CH₂-CH₃ | ~2.20 | Quintet (quin) or Quartet of Doublets (qd) | ~7.4, ~7.4 | 2H |

| C=C-CH₃ | ~1.82 | Singlet (s) | - | 3H |

| -CH₂-CH₃ | ~1.05 | Triplet (t) | ~7.5 | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Skeletal Analysis

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count and characterization of the carbon skeleton. The spectrum for this compound shows seven distinct peaks, corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon, the two olefinic carbons, the methoxy carbon, and the three aliphatic carbons.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O | ~168.9 |

| -CH=C- | ~144.3 |

| -CH=C- | ~128.0 |

| -OCH₃ | ~51.5 |

| -CH₂-CH₃ | ~25.7 |

| -CH₂-CH₃ | ~13.6 |

| C=C-CH₃ | ~12.4 |

Nuclear Overhauser Effect (n.O.e.) Difference Spectroscopy for Stereochemical Assignment

The Nuclear Overhauser Effect (n.O.e.) is an NMR technique that relies on the through-space interaction between nuclei that are in close proximity (typically < 5 Å). It is exceptionally useful for determining stereochemistry, such as the configuration of substituents around a double bond. In an n.O.e. difference spectroscopy experiment, one specific proton resonance is irradiated, and the spectrum is observed to see which other proton signals are enhanced. An enhancement indicates spatial closeness.

For this compound, the IUPAC name specifies the (E)-configuration, which corresponds to the 'trans' arrangement of the higher priority groups (the ethyl group and the carboxy methyl group) across the double bond. This places the vinylic proton (-CH=) and the allylic methyl group (C=C-CH₃) on the same side of the double bond.

To confirm this stereochemistry using n.O.e. difference spectroscopy:

Irradiation of the vinylic proton (~6.75 ppm): An n.O.e. enhancement would be expected for the protons of the allylic methyl group (~1.82 ppm) as they are spatially close in the (E)-isomer. A much weaker or no effect would be expected for the methylene (B1212753) protons of the ethyl group (~2.20 ppm).

Irradiation of the allylic methyl protons (~1.82 ppm): A reciprocal n.O.e. enhancement would be observed for the vinylic proton (~6.75 ppm).

The observation of these specific enhancements would provide definitive proof of the trans (E) stereochemistry of the double bond.

Other Spectroscopic Methods in Compound Analysis (e.g., Mass Spectrometry)

In the comprehensive analysis and characterization of "this compound," mass spectrometry (MS) stands as a pivotal technique, often employed in conjunction with gas chromatography (GC-MS). This method provides critical information regarding the compound's molecular weight and elemental composition, and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Ion and Fragmentation in Mass Spectrometry

For "this compound," with a molecular formula of C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 128. The appearance and intensity of this peak can be influenced by the ionization technique employed.

Electron ionization (EI) is a common "hard" ionization technique that subjects the molecule to high-energy electrons, leading to extensive fragmentation. While the molecular ion peak may be observed, it is often of low abundance. The fragmentation pattern, however, is highly characteristic and useful for structural elucidation.

In contrast, "soft" ionization techniques, such as chemical ionization (CI) or field ionization (FI), impart less energy to the molecule during the ionization process. This results in a more prominent molecular ion peak and less fragmentation, which is particularly useful for confirming the molecular weight of the compound. Research on related fatty acid methyl esters (FAMEs) has demonstrated that techniques like CI and FI are effective in producing clear molecular ions, which can be challenging to observe with EI, especially for unsaturated compounds.

A significant fragmentation pathway for carbonyl compounds like "this compound" is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene molecule.

Research Applications of Mass Spectrometry

In synthetic organic chemistry, GC-MS is a standard tool for monitoring reaction progress and confirming the identity of products. For instance, in studies involving the synthesis of chiral N-substituted allylic amines using "this compound" as a starting material, GC-MS is utilized to confirm the formation of the desired products.

While detailed, publicly accessible mass spectra with full fragmentation analysis for "this compound" are often held in proprietary databases such as those from John Wiley & Sons, Inc., and the NIST Mass Spectrometry Data Center, the principles of mass spectrometry provide a robust framework for its analysis.

Data Table: Spectroscopic Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem |

| Mass Spectrum | Data available | John Wiley & Sons, Inc. |

| Kovats Retention Index | 958.3 (non-polar column) | NIST Mass Spectrometry Data Center |

Mechanistic and Kinetic Investigations of Chemical Transformations

Reaction Mechanism Elucidation in Catalytic Processes

The catalytic hydrogenation of α,β-unsaturated esters like methyl trans-2-methyl-2-pentenoate is a widely utilized reaction in organic synthesis. Understanding the intricate details of the reaction mechanism, including the pathways and intermediates, as well as the profound impact of the solvent, is essential for controlling the selectivity and efficiency of this transformation.

Hydrogenation Reaction Pathways and Intermediates

The catalytic hydrogenation of α,β-unsaturated esters over heterogeneous metal catalysts, such as palladium, platinum, or nickel, is generally understood to proceed through a series of well-defined steps. While specific research on this compound is limited, the mechanism can be inferred from studies on analogous compounds like methyl tiglate (methyl trans-2-methyl-2-butenoate) and other α,β-unsaturated esters.

The reaction is initiated by the adsorption of both hydrogen and the unsaturated ester onto the surface of the metal catalyst. libretexts.orglibretexts.org The double bond of the ester interacts with the active sites of the catalyst. Concurrently, molecular hydrogen dissociates into atomic hydrogen on the metal surface. The hydrogenation then proceeds via a stepwise addition of two hydrogen atoms to the C=C double bond. khanacademy.orgyoutube.com This process typically occurs with syn-addition stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. khanacademy.org

For an α,β-unsaturated ester, there are two primary competing hydrogenation pathways:

Hydrogenation of the C=C double bond: This is the most common pathway, leading to the formation of the corresponding saturated ester, methyl 2-methylpentanoate.

Hydrogenation of the C=O carbonyl group: This pathway would lead to the formation of an unsaturated alcohol, 2-methyl-2-penten-1-ol. This is generally less favorable under typical hydrogenation conditions for esters compared to aldehydes and ketones.

Studies on similar α,β-unsaturated carbonyl compounds have shown that the reaction can proceed through the formation of half-hydrogenated intermediates. For instance, in the hydrogenation of 2-methyl-2-pentenal (B83557), a related aldehyde, the initial step is the addition of a hydrogen atom to either the α- or β-carbon of the double bond, forming a radical intermediate that is stabilized on the catalyst surface before the addition of the second hydrogen atom. A similar intermediate is expected for this compound.

The general mechanism for the hydrogenation of the C=C bond is as follows:

Adsorption: C₂H₅CH=C(CH₃)COOCH₃ + Catalyst → [C₂H₅CH=C(CH₃)COOCH₃]ads

Hydrogen Dissociation: H₂ + 2 Catalyst → 2 [H]ads

First Hydrogen Addition: [C₂H₅CH=C(CH₃)COOCH₃]ads + [H]ads → [C₂H₅CH₂-C(•)(CH₃)COOCH₃]ads

Second Hydrogen Addition: [C₂H₅CH₂-C(•)(CH₃)COOCH₃]ads + [H]ads → [C₂H₅CH₂-CH(CH₃)COOCH₃]ads

Desorption: [C₂H₅CH₂-CH(CH₃)COOCH₃]ads → C₂H₅CH₂-CH(CH₃)COOCH₃ + Catalyst

The relative rates of these steps and the potential for side reactions are influenced by the catalyst type, reaction conditions (temperature and pressure), and the solvent.

Role of Solvent on Catalyst Properties and Reaction Outcomes

The solvent plays a critical, multifaceted role in the catalytic hydrogenation of α,β-unsaturated esters, influencing not only the reaction rate but also the selectivity. The choice of solvent can affect the solubility of the reactants, the interaction of the substrate and products with the catalyst surface, and the stability of reaction intermediates. epa.gov

The effect of the solvent on the hydrogenation of α,β-unsaturated carbonyl compounds has been a subject of significant research. For instance, in the hydrogenation of cinnamaldehyde, a change in solvent from non-polar to polar, or the addition of certain additives, can switch the selectivity from hydrogenation of the C=C bond to the C=O bond. nih.gov Protic solvents, like alcohols, can participate in hydrogen bonding with the carbonyl group of the ester, potentially influencing its orientation on the catalyst surface and thus the reaction pathway. Aprotic polar solvents, on the other hand, can influence the reaction through their dipole moments and ability to stabilize charged intermediates or transition states.

Research on the hydrogenation of furfural (B47365) over molybdenum carbide catalysts has shown that alcohol solvents can dissociate and adsorb on the catalyst surface, creating steric hindrance that influences the formation of transient states and thereby controls the reaction selectivity. epa.gov A similar effect could be anticipated in the hydrogenation of this compound, where the solvent could modify the catalyst surface and direct the hydrogenation towards either the C=C or C=O bond.

The following table summarizes the general effects of different solvent classes on the hydrogenation of α,β-unsaturated esters:

| Solvent Class | General Effects on Hydrogenation |

| Non-polar (e.g., hexane, toluene) | Generally, favor hydrogenation of the less polar C=C double bond. Can lead to lower reaction rates due to lower solubility of hydrogen. |

| Aprotic Polar (e.g., THF, ethyl acetate) | Can increase reaction rates by improving the solubility of reactants. May have a moderate influence on selectivity. |

| Protic Polar (e.g., ethanol, methanol) | Can form hydrogen bonds with the carbonyl group, potentially hindering its adsorption on the catalyst surface and favoring C=C hydrogenation. Can also act as a hydrogen source in some cases (transfer hydrogenation). |

Photochemical Isomerization Dynamics

Unsaturated esters, such as this compound, are known to undergo photochemical isomerization upon exposure to light. These reactions involve the interconversion between geometric isomers (Z and E) and can proceed through various excited-state pathways.

Z−E Photoisomerization Processes in Unsaturated Esters

The trans (E) isomer of methyl 2-methyl-2-pentenoate is generally the more thermodynamically stable form. However, upon absorption of light, it can be converted to the less stable cis (Z) isomer, leading to a photostationary state, which is a mixture of the two isomers. This process is reversible, and the composition of the mixture at the photostationary state depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

The photoisomerization of α,β-unsaturated esters can proceed through the triplet excited state. acs.org Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to the triplet state (T₁). The triplet state has a longer lifetime, allowing for rotation around the C=C bond. Subsequent decay back to the ground state (S₀) can lead to the formation of either the E or Z isomer.

For some α,β-unsaturated esters, a competing and productive photochemical pathway is photoenolization, which proceeds via a nih.govnih.gov-hydride shift from the Z-isomer to form a transient photoketene hemiacetal. acs.org This process can lead to deconjugation, forming a β,γ-unsaturated ester. The initial step in this sequence is the E-Z photoisomerization.

The general mechanism for photosensitized Z-E isomerization is as follows:

Excitation of the photosensitizer (Sens): Sens + hν → ¹Sens* → ³Sens*

Triplet energy transfer to the ester (E-isomer): ³Sens* + E-ester → Sens + ³E-ester*

Isomerization in the triplet state: ³E-ester* ⇌ ³Z-ester*

Decay to ground state isomers: ³E-ester* → E-ester and ³Z-ester* → Z-ester

The efficiency of this process is dependent on the triplet energy of the sensitizer (B1316253) being higher than that of the ester.

Laser-Flash Photolysis Studies of Transient Species Formation

Laser-flash photolysis is a powerful technique for studying the dynamics of short-lived transient species, such as excited states and radicals, that are formed during a photochemical reaction. researchgate.netresearchgate.net By exciting a sample with a short laser pulse and monitoring the changes in absorption over time, it is possible to obtain the absorption spectra and lifetimes of these transient intermediates.

In a typical laser-flash photolysis experiment on an α,β-unsaturated ester, one would expect to observe the transient absorption spectrum of the triplet excited state. The decay of this transient absorption would provide the triplet lifetime. In the presence of a quencher, the decay rate of the triplet state would increase, allowing for the determination of the quenching rate constant.

The following table illustrates the type of data that can be obtained from a laser-flash photolysis study of a model α,β-unsaturated ester in the presence of a triplet quencher.

| Transient Species | Wavelength of Maximum Absorption (λₘₐₓ) | Lifetime (τ) | Observations |

| Triplet Ester (³Ester)* | ~320 nm | 1.5 µs | Decay follows first-order kinetics. |

| Triplet Ester with Quencher | ~320 nm | 0.5 µs | Lifetime decreases in the presence of a known triplet quencher, confirming the identity of the transient. |

| Quencher Radical Cation | ~450 nm | > 10 µs | Formation of a new transient absorption corresponding to the quencher radical cation can be observed if quenching occurs via electron transfer. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for α,β-unsaturated esters.

Quenching Studies and Determination of Photosensitization Efficiencies

Quenching studies are instrumental in elucidating the mechanisms of photochemical reactions and determining the efficiencies of photosensitization processes. nih.govresearchgate.net A quencher is a species that deactivates an excited state, either by energy transfer or electron transfer. By studying the effect of a quencher on the photochemistry of a system, one can determine the nature and lifetime of the excited state involved.

The efficiency of a photosensitized process is often quantified by the quantum yield (Φ), which is the number of events (e.g., isomerization events) that occur per photon absorbed. The quantum yield of Z-E isomerization can be determined by monitoring the change in the concentration of the isomers as a function of the number of photons absorbed by the photosensitizer. nih.govrsc.org

The Stern-Volmer equation is a key tool in quenching studies. It relates the decrease in the emission intensity or the excited-state lifetime of a photosensitizer to the concentration of a quencher:

I₀/I = 1 + Kₛᵥ[Q]

or

τ₀/τ = 1 + Kₛᵥ[Q]

where:

I₀ and τ₀ are the fluorescence intensity and lifetime in the absence of the quencher.

I and τ are the fluorescence intensity and lifetime in the presence of the quencher at concentration [Q].

Kₛᵥ is the Stern-Volmer quenching constant.

By plotting I₀/I or τ₀/τ against [Q], a linear relationship should be observed, and the slope gives the Stern-Volmer constant. Kₛᵥ is related to the bimolecular quenching rate constant (kₒ) and the excited-state lifetime in the absence of the quencher (τ₀) by the equation:

Kₛᵥ = kₒτ₀

This allows for the determination of the rate at which the excited state of the photosensitizer is quenched by the substrate (in this case, this compound).

The following table presents hypothetical data for the quenching of a photosensitizer's fluorescence by this compound, which could be used to construct a Stern-Volmer plot and determine the quenching efficiency.

| Quencher Concentration [Q] (M) | Fluorescence Intensity (I) (arbitrary units) | I₀/I |

| 0 | 100 | 1.00 |

| 0.01 | 83.3 | 1.20 |

| 0.02 | 71.4 | 1.40 |

| 0.03 | 62.5 | 1.60 |

| 0.04 | 55.6 | 1.80 |

| 0.05 | 50.0 | 2.00 |

From such data, the Stern-Volmer constant can be calculated, providing a quantitative measure of the efficiency of energy transfer from the photosensitizer to the ester, which is the initial step in the photosensitized isomerization process.

Computational and Theoretical Studies on Methyl Trans 2 Methyl 2 Pentenoate

Quantum Mechanical Investigations of Molecular Structures and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods can predict molecular properties with high accuracy, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometries of molecules in their ground and excited states. For a molecule like Methyl trans-2-methyl-2-pentenoate, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger) to obtain accurate predictions of bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is not readily found, studies on similar α,β-unsaturated esters reveal key structural features. rsc.orgresearchgate.net The conjugation between the C=C double bond and the C=O group leads to a planar or near-planar arrangement of this part of the molecule to maximize π-orbital overlap. The trans configuration at the double bond is a defining feature of this isomer. ic.ac.uk

Table 1: Representative Calculated Geometrical Parameters for α,β-Unsaturated Esters (Note: This table is illustrative and based on general findings for similar compounds, not specific calculations for this compound.)

| Parameter | Typical Calculated Value (Å or Degrees) |

| C=C Bond Length | ~1.34 Å |

| C-C Single Bond Length (conjugated) | ~1.47 Å |

| C=O Bond Length | ~1.22 Å |

| O-CH₃ Bond Length | ~1.44 Å |

| C-C-C Bond Angle | ~123° |

| C-C=O Bond Angle | ~125° |

The data in this table is representative of α,β-unsaturated esters and is intended for illustrative purposes.

Conformational analysis is crucial for understanding the flexibility and preferred shapes of a molecule. This compound has several rotatable bonds, leading to different conformers. The two primary conformations for esters are s-cis and s-trans, referring to the arrangement around the C-O single bond. ic.ac.uk

For α,β-unsaturated esters, the s-cis and s-trans conformations are often close in energy, and the preferred conformer can be influenced by steric and electronic factors, as well as the solvent environment. ic.ac.ukimperial.ac.uk Computational methods can be used to calculate the relative energies of these conformers to identify the global energy minimum. The planarity of the conjugated system is a dominant factor, and rotations around the C-C and C-O single bonds in the backbone are of primary interest. ic.ac.uk

Table 2: Illustrative Relative Energies of Ester Conformers (Note: This is a generalized representation for α,β-unsaturated esters.)

| Conformer | Relative Energy (kcal/mol) |

| s-trans | 0.0 (Reference) |

| s-cis | 0.5 - 2.0 |

This table illustrates the typical small energy difference between s-cis and s-trans conformers in similar systems.

Potential Energy Surface Analyses

A potential energy surface (PES) is a conceptual and mathematical tool for exploring the energy of a molecule as a function of its geometry. libretexts.org It provides a landscape of all possible conformations and the energy barriers that separate them, which is essential for understanding reaction pathways. researchgate.net

By mapping the PES, chemists can identify transition states, which are the high-energy points between reactants and products. libretexts.org The energy difference between the reactants and the transition state is the activation energy or energy barrier of a reaction. For this compound, an α,β-unsaturated ester, common reactions include nucleophilic additions. libretexts.orgwikipedia.org Nucleophiles can attack at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). libretexts.org

Theoretical studies on similar systems show that the reaction pathway and the corresponding energy barriers are highly dependent on the nature of the nucleophile and the reaction conditions. rsc.org For instance, DFT calculations on the hydroboration of α,β-unsaturated esters have shown that the 1,4-addition pathway has a significantly lower energy barrier than the 1,2-addition pathway. rsc.org

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. nih.gov It is a key factor in understanding non-radiative decay processes, such as intersystem crossing between singlet and triplet electronic states. For carbonyl-containing molecules, the presence of non-bonding lone pair electrons on the oxygen atom can lead to low-lying n→π* excited states. nih.govresearchgate.net

The mixing of n→π* and π→π* excited states can significantly enhance the rate of intersystem crossing. nih.govresearchgate.net While specific SOC calculations for this compound are not available, it is expected that, like other carbonyl compounds, it would exhibit SOC values that are relevant for its photophysical behavior. Blocking π-conjugation has been shown to be an effective approach to induce nπ–ππ mixing and enhance SOCs in some systems. nih.gov

Chemical Kinetic Modeling and Thermochemical Calculations

Chemical kinetic modeling aims to predict the rates of chemical reactions and the evolution of species concentrations over time. Thermochemical calculations provide fundamental data such as enthalpy of formation, entropy, and heat capacity, which are essential inputs for kinetic models.

While there are no specific kinetic models for this compound, studies on its structural isomer, methyl pentanoate, offer valuable insights into the types of reactions and thermochemical properties that would be relevant. github.io Pyrolysis of esters typically involves intramolecular H-shifts and bond fissions. acs.orgyoutube.com

Theoretical investigations into the pyrolysis of methyl pentanoate have identified several key decomposition pathways and have calculated their rate constants using methods like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. github.io

Table 3: Representative Thermochemical Data for C7H12O2 Esters (Note: This data is based on general values for C7H12O2 isomers and is for illustrative purposes.)

| Property | Representative Value |

| Molecular Weight | 128.17 g/mol |

| Enthalpy of Formation (gas, 298.15 K) | -400 to -450 kJ/mol |

| Standard Molar Entropy (gas, 298.15 K) | ~400 J/(mol·K) |

| Heat Capacity (Cp, gas, 298.15 K) | ~150 J/(mol·K) |

This table provides approximate thermochemical values for isomers of this compound.

Conventional Transition-State Theory (TST) Applications for Rate Constant Prediction

The rate coefficients for these reactions are then calculated using TST. For example, in the reaction of methyl crotonate with OH radicals, the rate coefficients for the dominant H-abstraction channels have been expressed using modified Arrhenius equations, which are derived from TST calculations. rsc.orgresearchgate.net These equations provide a quantitative measure of the reaction rate as a function of temperature. It is reasonable to assume that similar computational approaches could be employed to predict the rate constants for the reactions of this compound with various radical species, which is crucial for understanding its atmospheric chemistry and combustion behavior.

Table 1: Illustrative Rate Constant Expressions from TST Studies on a Related Ester (Methyl Crotonate + OH)

| Reaction Channel | Modified Arrhenius Equation (cm³ molecule⁻¹ s⁻¹) |

| H-abstraction (Channel 1) | k₁ = 2.29 × 10⁻⁴T⁻²·⁰² exp(-10204/RT) + 7.31 × 10⁻¹³T⁰·¹ exp(-819/RT) |

| H-abstraction (Channel 2) | k₂ = 1.83 × 10⁻²T⁻²·³⁹ exp(-10360/RT) + 1.27 × 10⁻⁹T⁻⁰·⁵⁷ exp(-2858/RT) |

Data sourced from studies on methyl crotonate and presented for illustrative purposes. rsc.orgresearchgate.net

Anharmonicity and Hindered Rotor Approximations in Kinetic Calculations

For accurate kinetic and thermochemical predictions, it is often necessary to go beyond the rigid-rotor harmonic-oscillator approximation. Anharmonicity, which accounts for the non-quadratic nature of the potential energy surface, and the treatment of low-frequency torsional modes as hindered rotors are crucial for obtaining accurate results. While specific studies on this compound are lacking, the general methodologies are well-established.

For molecules with internal rotations, such as the methyl and ethyl groups in this compound, the one-dimensional hindered rotor model is a common approach to calculate the partition function more accurately. This is particularly important for calculating entropy and heat capacity. Computational studies on other molecules have shown that failing to account for these low-frequency motions can lead to significant errors in calculated thermodynamic and kinetic parameters. researchgate.net The development of multi-structural and internal-coordinate-based methods for treating torsional anharmonicity further enhances the accuracy of these calculations for complex molecules.

Prediction of Thermochemical Properties (e.g., Enthalpy of Formation, Entropy)

Thermochemical properties such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) are fundamental for understanding the stability and reactivity of a compound. These properties can be predicted with reasonable accuracy using computational methods. High-level ab initio methods, such as G3 theory, and density functional theory (DFT) are often employed for these calculations. nih.gov

For instance, the gas-phase enthalpy of formation can be determined computationally through atomization or isodesmic reaction schemes. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the reaction, which helps in error cancellation and leads to more accurate results. While experimental thermochemical data for this compound is scarce, computational chemistry provides a powerful tool for its estimation. For the related compound, methyl tiglate, which shares a similar structure, some thermochemical data is available and can serve as a benchmark for computational predictions. chemeo.comnist.gov

Table 2: Computed Thermochemical Data for a Structurally Similar Ester (Methyl tiglate)

| Property | Value |

| Molecular Weight | 114.14 g/mol |

| Enthalpy of Formation (gas) | - |

| Entropy (gas) | - |

Linear Energy Relationships (LER) in Hydrogen Abstraction Reactions

Linear Energy Relationships (LERs), such as the Evans-Polanyi principle, are valuable tools for correlating the activation energy of a reaction with its enthalpy of reaction. While specific LER studies on hydrogen abstraction from this compound are not documented, the principle is broadly applicable to this class of reactions.

In the context of combustion or atmospheric chemistry, hydrogen abstraction by radicals (e.g., OH, H, CH₃) is a key reaction step. The activation barriers for these abstraction reactions from different sites on the molecule can be estimated using LERs. Computational studies on the oxidation of other methyl esters have shown that the reactivity of different C-H bonds is influenced by their bond dissociation energies. emerginginvestigators.org It is expected that the allylic C-H bonds in the ethyl group of this compound would be particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting radical.

Stereochemical Implications from Theoretical Modeling

Theoretical modeling is instrumental in understanding and predicting the stereochemical outcomes of reactions. For this compound, which is an α,β-unsaturated ester, a key reaction is the Michael addition. wikipedia.orgmasterorganicchemistry.com Computational studies on the Michael addition to similar substrates can provide significant insights into the likely stereoselectivity of such reactions involving this compound.

Theoretical models, such as Heathcock's model for the Michael addition, propose that the stereochemical outcome is determined by the relative energies of the transition states leading to different stereoisomers. comporgchem.com These models often invoke a chelated transition state where a metal cation bridges the two carbonyl oxygens. Quantum mechanical calculations, for example using DFT methods like M05-2X, can be used to locate and calculate the energies of these transition state structures, thereby predicting the major diastereomer formed. comporgchem.com During a Michael reaction, new chiral centers can be created at both the α- and β-carbons of the ester, and computational modeling can elucidate the factors controlling the formation of these stereocenters. libretexts.org

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

As a versatile chemical intermediate, Methyl trans-2-methyl-2-pentenoate and its parent acid are integral to several multi-step synthetic pathways. Its structure is a key component for generating a range of high-value chemical entities.

In the realm of medicinal chemistry, this compound serves as a precursor for creating more complex molecules with potential therapeutic applications. benchchem.com Its α,β-unsaturated ester moiety is susceptible to reactions like Michael additions, which allows for the introduction of new functional groups and the extension of the carbon skeleton. benchchem.com This reactivity is harnessed in the synthesis of various pharmaceutical building blocks. For instance, it has been identified as a substituent used in the creation of analogs of Valproic Acid, a compound known for its use as an anticonvulsant and mood stabilizer.

The structural features of this compound also make it a valuable building block in the synthesis of modern agrochemicals. The development of new pesticides and herbicides often relies on the assembly of complex organic molecules designed to interact with specific biological targets in pests or weeds. The compound can be used to construct portions of these larger, active molecules. Companies that supply specialty aroma chemicals also provide custom manufacturing services for the agrochemical industry, underscoring the crossover utility of such compounds.

Research has demonstrated the importance of the trans-2-methyl-2-pentenoic acid framework in the total synthesis of complex natural products. A notable example is its use as a starting material in a concise formal total synthesis of Lactimidomycin. acs.orgnih.govnih.gov Lactimidomycin is a glutarimide-containing macrolide that exhibits significant cytotoxic, antifungal, and antiproliferative effects, making it a subject of interest in cancer research. nih.gov

In a reported synthesis, the 12-membered lactone core of Lactimidomycin was efficiently constructed in nine steps starting from (E)-2-methyl-2-pentenoic acid, the carboxylic acid corresponding to the titular ester. acs.orgnih.gov This highlights the value of the 2-methyl-2-pentenoate skeleton as a key fragment for building the complex macrocyclic structure of this potent natural product.

The creation of molecules with precisely defined three-dimensional structures (stereochemistry) is a cornerstone of modern organic synthesis, particularly for pharmaceuticals where biological activity is often dependent on a single stereoisomer. The 2-methyl-2-pentenoate scaffold is a valuable synthon for producing stereochemically pure compounds.

Research into the enantioselective synthesis of diols has shown that related structures can be used to generate products with high stereocontrol. For example, a kinetically controlled hydroboration-double-allylboration sequence using an allenylboronate precursor has been developed to synthesize (Z)- and (E)-2-methyl-1,5-anti-pentenediols with high enantioselectivity. nih.gov These diols can then be converted into the corresponding 1,3,5-triols with excellent diastereoselectivity. nih.gov Such methods demonstrate how the fundamental structure of 2-methyl-pentene derivatives can be manipulated to build complex, stereochemically rich molecules, which are precursors to dihydroxy esters and other valuable chiral building blocks.

The total synthesis of steroids, a class of biologically important molecules, often involves strategic carbon-carbon bond-forming reactions to construct their characteristic four-ring system. The Diels-Alder reaction, a type of diene addition, is a powerful tool for this purpose.

A related compound, methyl Z-2-methyl-4-oxo-2-pentenoate, has been utilized as a dienophile in a twelve-step total synthesis of 14-epi-androsta-4,9(11),15-triene-3,17-dione. nih.gov The diene addition step in this synthesis was crucial for establishing the correct regio- and stereochemistry of the steroid core. nih.govsigmaaldrich.com This application demonstrates the utility of the 2-methyl-2-pentenoate framework in complex cycloaddition reactions, providing a pathway to intricate and biologically relevant scaffolds like those found in steroids.

Contributions to Pheromone Chemistry Research

Pheromones are chemical signals used for communication between members of the same species. Their synthesis is a significant area of organic chemistry, often requiring precise control over double bond geometry and stereochemistry. While this compound is not identified as a pheromone itself, the α,β-unsaturated ester functional group is a common feature in molecules within this class and their synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1567-14-2 sigmaaldrich.com |

| Molecular Formula | C₇H₁₂O₂ nih.gov |

| Molecular Weight | 128.17 g/mol nih.gov |

| Appearance | Liquid sigmaaldrich.com |

| Density | 0.92 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 46-47 °C at 15 mmHg sigmaaldrich.com |

| Refractive Index | n20/D 1.438 sigmaaldrich.com |

| InChI Key | SRORRGMOEUTSDV-AATRIKPKSA-N sigmaaldrich.com |

Table 2: Overview of Synthetic Applications

| Application Area | Specific Use | Key Reaction Type | Related Compounds |

|---|---|---|---|

| Pharmaceuticals | Precursor for Valproic Acid analogs | Michael Addition | Valproic Acid |

| Natural Products | Synthesis of Cytotoxic Lactimidomycin | Macrolactonization | (E)-2-methyl-2-pentenoic acid |

| Stereoselective Synthesis | Access to enantiopure diols/triols | Hydroboration, Allylboration | (Z)- & (E)-2-methyl-1,5-anti-pentenediols |

| Steroid Synthesis | Construction of steroid core | Diene Addition (Diels-Alder) | methyl Z-2-methyl-4-oxo-2-pentenoate |

| Pheromone Research | General building block | Horner-Wadsworth-Emmons, Photoenolization | Various unsaturated esters |

Synthesis of Insect Aggregation Pheromone Components (e.g., Dominicalure-1)

The structural framework of this compound is a key component in the synthesis of certain insect aggregation pheromones. A notable example is its role in the creation of Dominicalure-1, which is the stereoisomerically pure (S)-1-methylbutyl (E)-2-methyl-2-pentenoate. tandfonline.com This compound is an aggregation pheromone component for two significant pests of stored grains, the lesser grain borer (Rhyzopertha dominica) and the larger grain borer (Prostephanus truncatus). tandfonline.com

The synthesis of Dominicalure-1 has been achieved efficiently starting from ethyl 2-pentynoate. A key step involves a palladium-catalyzed reaction with tributyltin hydride (Bu₃SnH) to produce ethyl (E)-2-tributylstannyl-2-pentenoate. This intermediate serves as a precursor in the selective synthesis of the final pheromone product. tandfonline.com The (E)-2-methyl-2-pentenoate moiety is crucial for the pheromone's biological activity. This application highlights the importance of the parent compound in developing species-specific, semiochemical-based pest management strategies.

Catalytic Process Development Research

Research into the synthesis of this compound and its precursors is driven by the need for efficient and environmentally sound manufacturing methods. This includes the optimization of catalytic systems and the adoption of green chemistry principles.

Optimization of Heterogeneous Catalytic Systems for Organic Transformations

The industrial synthesis of the precursor, trans-2-methyl-2-pentenoic acid (also known as strawberry acid), has been a focus of catalytic research. One prominent method is the Reppe synthesis. google.com This process involves the carbonylation of piperylene (1,3-pentadiene) with carbon monoxide and water. The reaction utilizes a catalyst system composed of a rhodium salt, such as Rh₂(CO)₄Cl₂, and a sterically hindered bidentate phosphine (B1218219) ligand. benchchem.com This step yields cis-trans isomers of 2-methyl-3-pentenoic acid, which are then isomerized using an acid catalyst to produce the desired trans-2-methyl-2-pentenoic acid. google.com The subsequent esterification yields this compound.

Another catalytic approach focuses on the self-condensation of propanal to form the intermediate 2-methyl-2-pentenal (B83557). researchgate.netgoogle.com This reaction can be catalyzed by a nitrogenous organic base and an organic acid, with reported yields exceeding 95%. google.com The resulting aldehyde is then oxidized to trans-2-methyl-2-pentenoic acid. Research in this area has identified efficient oxidants like sodium chlorite (B76162) (NaClO₂) for this transformation, achieving product yields of up to 85% under optimized conditions. researchgate.net

| Reaction | Starting Material(s) | Catalyst/Reagent | Product | Reported Yield |

|---|---|---|---|---|

| Self-Condensation | Propanal | Nitrogenous organic base / Organic acid | 2-Methyl-2-pentenal | >95% google.com |

| Oxidation | 2-Methyl-2-pentenal | Sodium Chlorite (NaClO₂) | (E)-2-methyl-2-pentenoic acid | Up to 85% researchgate.net |

| Reppe Carbonylation & Isomerization | Piperylene, CO, H₂O | Rhodium salt / Phosphine ligand & Acid catalyst | trans-2-methyl-2-pentenoic acid | Data not specified benchchem.comgoogle.com |

Development of Green Chemistry Approaches in Synthetic Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing compounds like this compound, this involves using less hazardous solvents and improving reaction efficiency. Research has demonstrated the benefits of replacing conventional volatile organic compounds (VOCs) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.gov

Applications in Specialty Chemical Research and Development

This compound is a significant intermediate in the specialty chemical industry, particularly in the production of flavors and fragrances. benchchem.com Its precursor, trans-2-methyl-2-pentenoic acid, is commonly known as strawberry acid and is used as an enhancer for fruity fragrances, including strawberry, apple, and other fruit notes, as well as in cheese flavors. thegoodscentscompany.com

Conclusion and Future Research Directions

Summary of Key Research Advancements on Methyl trans-2-methyl-2-pentenoate

This compound, an α,β-unsaturated ester, has been a subject of interest in synthetic organic chemistry. Research has led to significant progress in its synthesis and characterization.

One of the established methods for synthesizing this compound involves the pyrolysis of cis- and trans-3,5-dimethyl-3-carbomethoxy-Δ¹-pyrazoline. benchchem.com This process yields stereospecific isomers of the target compound. Another synthetic route starts from 2-pentanone cyanohydrin, which undergoes hydrolysis to produce the corresponding acids, which are then esterified to yield the desired ester. acs.org More recent advancements include the Reppe synthesis method, which involves the carbonylation of piperylene (1,3-pentadiene) with carbon monoxide and water to form cis-trans isomers of 2-methyl-3-pentenoic acid. This is followed by an acid-catalyzed isomerization to yield trans-2-methyl-2-pentenoic acid, which is subsequently esterified to this compound. benchchem.com

The purification of this compound is typically achieved through fractional distillation under reduced pressure, with its purity being verified by gas chromatography-mass spectrometry (GC-MS). benchchem.com Detailed characterization of the compound and its isomers has been accomplished using nuclear magnetic resonance (NMR) spectroscopy, which helps in the assignment of their stereochemistry. acs.org

The primary utility of this compound lies in its role as a precursor in various organic reactions. benchchem.com As an α,β-unsaturated ester, it readily participates in Michael additions, a crucial reaction for forming more complex molecules with applications in pharmaceuticals and agrochemicals. benchchem.com

Identification of Emerging Research Frontiers in Unsaturated Ester Chemistry

The study of unsaturated esters, including this compound, is expanding into new and exciting areas of research. These emerging frontiers are driven by the need for more sustainable, efficient, and versatile synthetic methods.

A significant area of development is the α,β-dehydrogenation of carbonyl compounds using allyl-nickel catalysis. organic-chemistry.org This method provides a direct route to α,β-unsaturated esters from their saturated counterparts. Another promising approach is the dehydration of β-hydroxy esters , mediated by reagents like cerium(III) chloride heptahydrate with sodium iodide, which selectively produces (E)-isomers of α,β-unsaturated esters. organic-chemistry.org

Cross-metathesis reactions between acryloyl chloride and terminal olefins, followed by the addition of a nucleophile, offer a one-pot synthesis of various functionalized α,β-unsaturated carbonyl compounds. organic-chemistry.org Furthermore, the development of novel catalytic systems is a major focus. For instance, manganese(I) catalysts have been shown to mediate the efficient formation of C=C bonds through aldol (B89426) condensation of alcohols. organic-chemistry.org

The synthesis of β-amino-α,β-unsaturated esters and ketones is another active research area. researchgate.net These compounds are valuable building blocks in organic synthesis, and new methods are being developed for their efficient preparation. Additionally, research into the synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) is opening up possibilities for creating novel polymers with unique properties. rsc.org

Methodological Innovations and Interdisciplinary Research Opportunities

Methodological innovations are at the forefront of advancing the chemistry of unsaturated esters. These include the development of more efficient and environmentally friendly catalytic systems and the exploration of novel reaction pathways.

Organocatalysis has emerged as a powerful tool in organic synthesis. For example, morpholine (B109124) has been used to catalyze the reaction between aldehydes and substituted malonic acids half oxyesters to produce α,β-disubstituted acrylates. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have been employed as catalysts in the umpolung of α,β-unsaturated aldehydes, leading to the formation of saturated esters. organic-chemistry.org

The use of photocatalysis is another significant innovation, enabling the alkoxycarbonylation of olefins to produce aliphatic esters under mild conditions. researchgate.net This strategy offers high levels of chemoselectivity, regioselectivity, and stereoselectivity.

Interdisciplinary research is creating new opportunities for the application of unsaturated esters. For instance, the study of unsaturated polyester (B1180765) resins derived from bio-based molecules is a growing field, with applications in sustainable materials. mdpi.com The investigation of the pharmacological properties of natural products containing unsaturated ester moieties is another area of active research. For example, compounds from Monascus purpureus Went, which can contain such functionalities, have been studied for their antioxidant and anti-inflammatory effects. frontiersin.org Furthermore, the incorporation of unsaturated fatty acids into animal diets to improve meat quality represents an interesting intersection of chemistry and agricultural science. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing high-purity Methyl trans-2-methyl-2-pentenoate?

- Methodological Answer : The compound can be synthesized via pyrolysis of cis- or trans-3,5-dimethyl-3-carbomethoxy-Δ1-pyrazoline, which yields stereospecific isomers . For purification, fractional distillation under reduced pressure (e.g., 0.92 g/mL density at 25°C) is recommended, with purity verified via GC-MS using a polar capillary column (e.g., DB-WAX) to resolve ester stereoisomers.

Q. How can spectroscopic techniques distinguish this compound from its cis isomer?

- Methodological Answer : ¹H NMR analysis in CDCl₃ reveals distinct coupling patterns: the trans isomer exhibits a deshielded α,β-unsaturated ester proton (δ ~6.5 ppm, J = 10–12 Hz) compared to the cis form. IR spectroscopy further confirms conjugation via C=O stretching at ~1720 cm⁻¹ and C=C at ~1650 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : As a flammable liquid (Flam. Liq. 3 classification), storage at ≤4°C in airtight containers is mandatory. Work under inert gas (N₂/Ar) to prevent peroxidation. Use fume hoods for reactions involving light or sensitizers due to potential ¹O₂ generation .

Advanced Research Questions

Q. How does solvent deuteration (D₂O vs. H₂O) influence singlet oxygen (¹O₂) reactivity with this compound?

- Methodological Answer : In photooxidation using a porous Vycor glass (PVG)-supported sensitizer (e.g., meso-tetra(N-methyl-4-pyridyl)porphine), D₂O accelerates ¹O₂-mediated hydroperoxidation by ~2× compared to H₂O. Monitor via ¹H NMR (δ 4.75 ppm for hydroperoxide 3) and validate kinetics with time-resolved phosphorescence at 1270 nm .

Q. What mechanistic insights explain the regioselective hydroperoxidation of this compound by ¹O₂?

- Methodological Answer : The reaction proceeds via a Schenck "ene" mechanism, favoring allylic hydrogen abstraction at the more acidic methyl group (pKa ~4.5). Regioselectivity is confirmed by exclusive formation of 3-hydroperoxy-2-methylene pentanoic acid (no regioisomers detected). Use triphenylphosphine quenching to reduce hydroperoxide 3 to alcohol 4 for structural validation .

Q. How can asymmetric hydrogenation of 2-methyl-2-pentenoic acid derivatives be optimized for chiral ester synthesis?

- Methodological Answer : Employ Pd-supported catalysts under H₂/D₂ atmospheres to achieve enantioselective hydrogenation. Adjust pH to stabilize the carboxylate anion, enhancing substrate-catalyst interactions. Monitor deuteration ratios via mass spectrometry and optimize turnover frequency (TOF) by varying Pd particle size (5–10 nm range) .

Q. What strategies resolve contradictory data in quantifying this compound degradation products?

- Methodological Answer : Conduct control experiments to isolate matrix effects (e.g., PVG adsorption vs. solution-phase reactivity). Use isotopically labeled internal standards (e.g., ¹³C-adipic acid) for NMR quantification. Apply multivariate statistical analysis (e.g., PCA) to differentiate artifacts from true reaction pathways .

Experimental Design & Data Analysis

Q. How to design a robust protocol for studying this compound’s photostability?

- Methodological Answer : Use a Rayonet reactor with λ = 350 nm irradiation. Prepare thin films via spin-coating on quartz substrates for UV-Vis monitoring. Track degradation via HPLC-PDA (λ = 210 nm) and correlate with Arrhenius kinetics. Include dark controls to distinguish thermal vs. photolytic pathways .

Q. What statistical criteria ensure reproducibility in kinetic studies of ester peroxidation?

- Methodological Answer : Report means ± SD with ≤3 significant figures, justified by instrument precision (e.g., NMR integration error ±2%). Use ANOVA to compare rate constants across solvents (H₂O/D₂O). Define significance thresholds a priori (e.g., p < 0.05) and correct for multiple comparisons .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.